molecular formula C10H12O3 B150696 8,9-Didehydro-7-hydroxydolichodial CAS No. 97856-19-4

8,9-Didehydro-7-hydroxydolichodial

Cat. No.: B150696
CAS No.: 97856-19-4
M. Wt: 180.2 g/mol
InChI Key: HPPDWCXQOXACSB-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 8,9-Didehydro-7-hydroxydolichodial (DHD) is colon cancer cells, specifically HCT116 cells . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .

Mode of Action

DHD interacts with its target cells by inhibiting their viability and migration . It does this by increasing the expressions of tumor suppressors p53 and PTEN . These proteins play a crucial role in controlling cell division and preventing tumor formation.

Biochemical Pathways

It is known that the compound increases the expression of p53 and pten . These proteins are involved in various cellular processes, including cell cycle regulation and apoptosis, which could explain DHD’s anti-cancer effects.

Pharmacokinetics

It is known that dhd is a naturally occurring compound that belongs to the class of diterpenoids . It has a molecular weight of 180.2 g/mol , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

DHD has been shown to inhibit the viability of HCT116 colon cancer cells, with an IC50 value of 6.1 ± 2.2 μM . It also suppresses cell migration in these cells . These effects are likely due to the increased expression of the tumor suppressors p53 and PTEN .

Action Environment

The action of DHD can be influenced by various environmental factors. For instance, DHD is a heat-generated compound derived from a natural compound present in Patrinia villosa, namely valerosidate Therefore, the preparation method of the herbal extract can significantly affect the presence and concentration of DHD

Biochemical Analysis

Biochemical Properties

8,9-Didehydro-7-hydroxydolichodial plays a crucial role in biochemical reactions, particularly in inhibiting cell viability and migration in cancer cells. It interacts with several biomolecules, including tumor suppressor proteins such as p53 and PTEN. The compound significantly increases the expression of these proteins, which are critical in regulating cell cycle and apoptosis . Additionally, this compound has been shown to inhibit the viability of HCT116 colon cancer cells with an IC50 value of 6.1 ± 2.2 μM .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In HCT116 colon cancer cells, it inhibits cell viability and migration. The compound also influences cell signaling pathways by increasing the expression of tumor suppressor proteins p53 and PTEN . These changes lead to the suppression of cell proliferation and induction of apoptosis, thereby reducing the overall viability of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. The compound increases the expression of p53 and PTEN, which are key regulators of the cell cycle and apoptosis . By enhancing the levels of these proteins, this compound promotes cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell migration further contributes to its anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under experimental conditions and maintains its inhibitory effects on cell viability and migration over extended periods . Long-term studies have shown that this compound continues to exert its anti-cancer effects, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell viability. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . By modulating these pathways, this compound can alter the metabolic state of cancer cells, contributing to its anti-cancer effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic efficacy. The compound’s distribution within tissues is crucial for its overall bioavailability and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its ability to modulate cellular processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • Alyxialactone (CAS#132237-63-9)
  • 4-Epialyxialactone (CAS#132339-37-8)
  • 1,6,8-Trideoxyshanzhigenin (CAS#99173-00-9)
  • Isoboonein (CAS#99946-04-0)
  • Isoboonein acetate (CAS#99891-77-7)
  • Buergerinin B (CAS#919769-83-8)
  • Rehmaglutin D (CAS#103744-84-9)
  • Catalpin (CAS#1390-72-3)
  • 3-Deoxo-1Beta-methoxyjioglutolide (CAS#55732-36-0)
  • Rupesin E (CAS#924901-58-6)
  • Sarracenin (CAS#59653-37-1)

Uniqueness

8,9-Didehydro-7-hydroxydolichodial is unique due to its formation through thermal hydrolysis and its significant anti-cancer properties . Unlike some of its similar compounds, it specifically increases the expression of tumor suppressor proteins, making it a promising candidate for cancer research .

Properties

IUPAC Name

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDWCXQOXACSB-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243290
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97856-19-4
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DHD exert its anti-cancer effects?

A1: While the exact mechanism of action requires further investigation, research suggests that DHD, along with its precursor valerosidate, exhibits anti-cancer effects by inhibiting colon cancer cell viability and migration. [] This activity appears to be linked to the upregulation of tumor suppressor proteins p53 and PTEN. [] Further research is needed to fully elucidate the signaling pathways involved.

Q2: How is DHD formed and what is its significance in Patrinia villosa water extract?

A2: Interestingly, DHD is not naturally present in the raw Patrinia villosa plant material. Instead, it is formed through thermal hydrolysis of a naturally occurring compound called valerosidate during the water extraction process. [] This finding highlights the potential variation in bioactivity between raw herbs and their processed forms, emphasizing the importance of understanding the impact of preparation methods on medicinal properties.

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